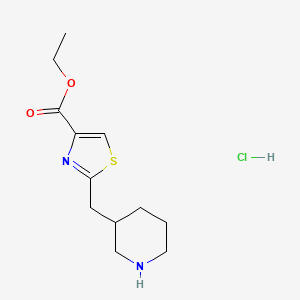

Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride

説明

Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a piperidine ring, a thiazole ring, and an ethyl ester group. It is commonly used in various scientific research fields due to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction where a piperidine derivative reacts with a suitable electrophile.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C17H22N4OS

- Molecular Weight : 330.4 g/mol

- IUPAC Name : Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate hydrochloride

This compound features a thiazole ring fused with a piperidine moiety, which contributes to its biological activities.

Medicinal Chemistry

Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds possess antibacterial and antifungal properties. For instance, compounds derived from thiazole have demonstrated effectiveness against strains such as Bacillus subtilis and Aspergillus niger .

- Anticancer Properties : The thiazole scaffold is often associated with anticancer activities. Research into related compounds suggests that they may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .

The biological activity of this compound has been explored in several studies:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, revealing potential interactions that could lead to therapeutic applications .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives, including this compound for their antimicrobial efficacy. The results showed promising activity against multiple bacterial strains, indicating the potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research involving molecular docking studies of thiazole derivatives suggested that these compounds could effectively bind to cancer-related targets. This study highlighted the importance of structural modifications to enhance their anticancer activity .

作用機序

The mechanism of action of Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride can be compared with other thiazole and piperidine derivatives:

Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but without the hydrochloride salt form.

2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid: Lacks the ethyl ester group.

Piperidine derivatives: Various substituted piperidines with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₁H₁₆N₂O₂S

- Molecular Weight : 240.32 g/mol

- IUPAC Name : Ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate

- CAS Number : 126533-98-0

- PubChem CID : 15053545

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| Melting Point | N/A |

| Boiling Point | 359.1 ± 34.0 °C at 760 mmHg |

| Density | N/A |

Antimicrobial Properties

Research has indicated that thiazole derivatives, including those with piperidine substituents, exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate show effective inhibition against various bacteria and fungi.

-

Antibacterial Activity :

- Compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Specific derivatives have been tested against a range of pathogens, demonstrating effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal Activity :

The biological mechanisms through which these compounds exert their effects are still under investigation. However, it is believed that the thiazole ring plays a crucial role in interacting with microbial targets, potentially disrupting cellular processes essential for survival.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of thiazole derivatives:

- A study published in the Journal of Medicinal Chemistry highlighted the structure–activity relationships (SAR) of thiazole compounds, noting that modifications to the piperidine moiety can enhance biological activity .

- Another research article discussed the selective induction of ferroptosis by thiazoles with electrophilic groups at specific positions, suggesting a novel pathway for cancer treatment .

Summary of Findings

The compound ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride exhibits promising biological activities primarily due to its antibacterial and antifungal properties. The ongoing research into its mechanisms of action and structure–activity relationships may pave the way for developing new therapeutic agents.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate hydrochloride?

The synthesis of thiazole derivatives often involves condensation reactions. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized via reaction of ethyl 2-bromoacetate with thiourea under basic conditions . Adapting this method, the target compound may be synthesized by introducing the piperidin-3-ylmethyl substituent through alkylation or reductive amination of a precursor thiazole intermediate. highlights similar protocols for ethyl thiazole carboxylates with pyrrolidine substituents, suggesting the use of protected piperidine intermediates to avoid side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and dihedral angles in thiazole derivatives . For example, reports a dihedral angle of 5.15° between the thiazole and phenyl rings in a related compound, emphasizing the importance of crystallographic data in confirming molecular geometry . Complementary techniques like NMR (for substituent connectivity) and LC-MS (for purity and mass verification) are also essential .

Q. What safety protocols should be followed when handling this compound?

While direct safety data for the compound is unavailable, outlines general precautions for structurally similar piperidine derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- In case of exposure, rinse affected areas with water and seek medical advice .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for similar thiazole derivatives?

Discrepancies in yields may arise from reaction conditions (e.g., solvent, temperature, or reagent purity). For instance, describes an unexpected product formation during a thionyl chloride-mediated reaction, highlighting the need for controlled conditions and real-time monitoring (e.g., TLC or HPLC) . Reproducibility requires detailed documentation of stoichiometry, reaction time, and purification methods (e.g., recrystallization from ethanol, as in ) .

Q. What methodologies are recommended for evaluating the compound’s biological activity, such as antimicrobial or anticancer effects?

- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, as done for related thiazoles in .

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. notes that thiazole derivatives induce apoptosis via cell cycle arrest, so flow cytometry can validate mechanisms .

Q. How can hydrogen bonding patterns influence the compound’s crystallinity and solubility?

Graph set analysis ( ) can identify recurring hydrogen-bonding motifs (e.g., N–H⋯O or S–H⋯N interactions) that stabilize crystal packing . For example, the absence of intermolecular hydrogen bonds in ’s crystal structure may explain its lower solubility in polar solvents, guiding formulation strategies .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?

- Substituent variation : Compare analogs with different piperidine or thiazole modifications (e.g., lists methyl, trifluoromethyl, and phenyl substituents) to assess impacts on bioactivity .

- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental IC50 values .

Q. How can metabolic stability and potential drug interactions be assessed preclinically?

特性

IUPAC Name |

ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.ClH/c1-2-16-12(15)10-8-17-11(14-10)6-9-4-3-5-13-7-9;/h8-9,13H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCYRYOTKLTPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。